molecular formula C17H26O5Si B13442327 (2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid

(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid

Cat. No.: B13442327
M. Wt: 338.5 g/mol
InChI Key: AFUGVVDKQFSWQS-CMDGGOBGSA-N
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Description

(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the introduction of the prop-2-enoic acid moiety through a series of reactions involving reagents such as Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Tetrabutylammonium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzylamine
  • tert-Butylamine
  • 3-Hydroxy-4-methoxyphenethylamine hydrochloride

Uniqueness

(2E)-3-{4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethoxyphenyl}prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing for selective reactions and modifications.

Properties

Molecular Formula

C17H26O5Si

Molecular Weight

338.5 g/mol

IUPAC Name

(E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H26O5Si/c1-17(2,3)23(6,7)22-16-13(20-4)10-12(8-9-15(18)19)11-14(16)21-5/h8-11H,1-7H3,(H,18,19)/b9-8+

InChI Key

AFUGVVDKQFSWQS-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC

Origin of Product

United States

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